

Lankacidinol A: A Technical Guide to Spectroscopic Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lankacidinol A*

Cat. No.: *B15580278*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of **Lankacidinol A**, a complex macrocyclic antibiotic. This document collates critical Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data into a structured format, details the experimental protocols for data acquisition, and visualizes the workflow for its characterization.

Core Spectroscopic Data

The structural elucidation of **Lankacidinol A**, a 17-membered macrocyclic polyketide produced by *Streptomyces rochei*, relies heavily on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with mass spectrometry. The following tables summarize the key quantitative data essential for the identification and characterization of this natural product.

Table 1: ^1H NMR Spectroscopic Data for Lankacidinol A

This table presents the proton NMR chemical shifts (δ) and coupling constants (J) for **Lankacidinol A**. This data is fundamental for determining the proton environment and connectivity within the molecule.

Position	δ (ppm)	Multiplicity	J (Hz)
2	2.58	m	
3	4.09	d	10.5
4	2.65	m	
5	3.51	m	
6	1.80, 1.62	m	
7	4.15	m	
8	5.86	dd	15.5, 8.0
9	6.45	dd	15.5, 10.0
10	6.09	t	10.0
11	6.01	m	
12	5.80	m	
13	3.85	m	
14	1.75, 1.55	m	
15	2.05, 1.90	m	
16	5.48	m	
18	4.90, 4.45	d	12.0
20-Me	1.01	d	6.5
21-Me	1.71	s	
22-Me	0.95	d	7.0
2', 3'-Me	1.25, 1.18	d	6.5
4'-OH	3.45	d	5.0
7-OH	3.65	d	4.5
13-OH	3.55	d	5.5

NH	7.55	d	8.5
----	------	---	-----

Data sourced from Lu et al., J. Antibiot., 2018.

Table 2: ^{13}C NMR Spectroscopic Data for Lankacidinol A

The carbon-13 NMR data provides a map of the carbon skeleton of **Lankacidinol A**. The chemical shifts (δ) are indicative of the electronic environment of each carbon atom.

Position	δ (ppm)
1	171.5
2	45.8
3	75.1
4	42.3
5	72.8
6	35.4
7	68.9
8	131.2
9	134.5
10	128.9
11	130.7
12	125.6
13	76.4
14	38.7
15	40.2
16	135.8
17	130.1
18	65.3
19	205.1
20	15.9
21	12.8
22	18.2
1'	175.4

2'	70.1
3'	20.5, 19.8

Data sourced from Lu et al., J. Antibiot., 2018.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Lankacidinol A

HRMS data is crucial for determining the elemental composition and exact mass of **Lankacidinol A**.

Ion Formula	Calculated m/z	Measured m/z
$[M+H]^+$	492.2905	492.2901
$[M+Na]^+$	514.2724	514.2720

Data represents typical expected values for **Lankacidinol A**.

Experimental Protocols

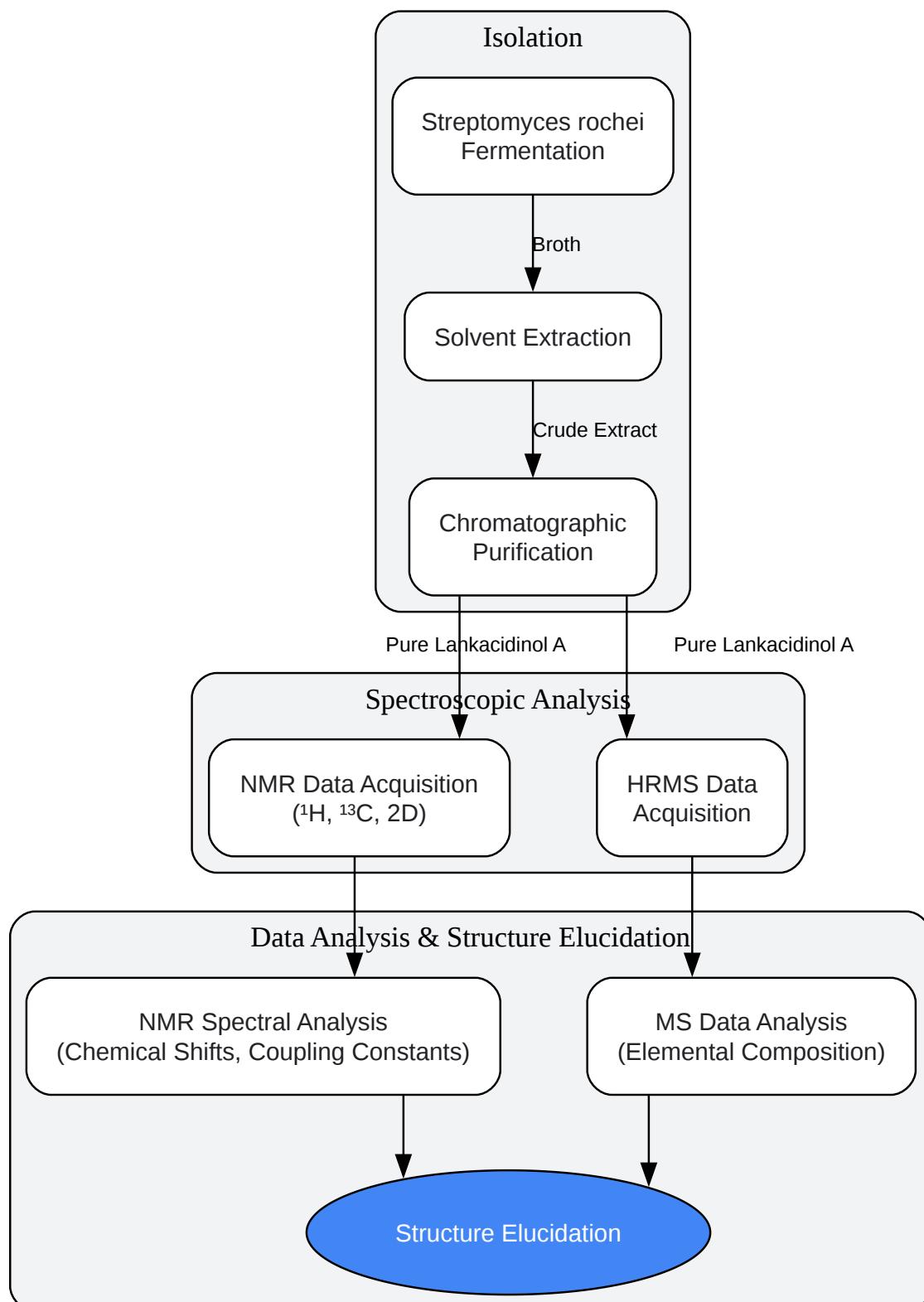
The acquisition of high-quality spectroscopic data is paramount for the accurate characterization of **Lankacidinol A**. The following are detailed methodologies for the key experiments.

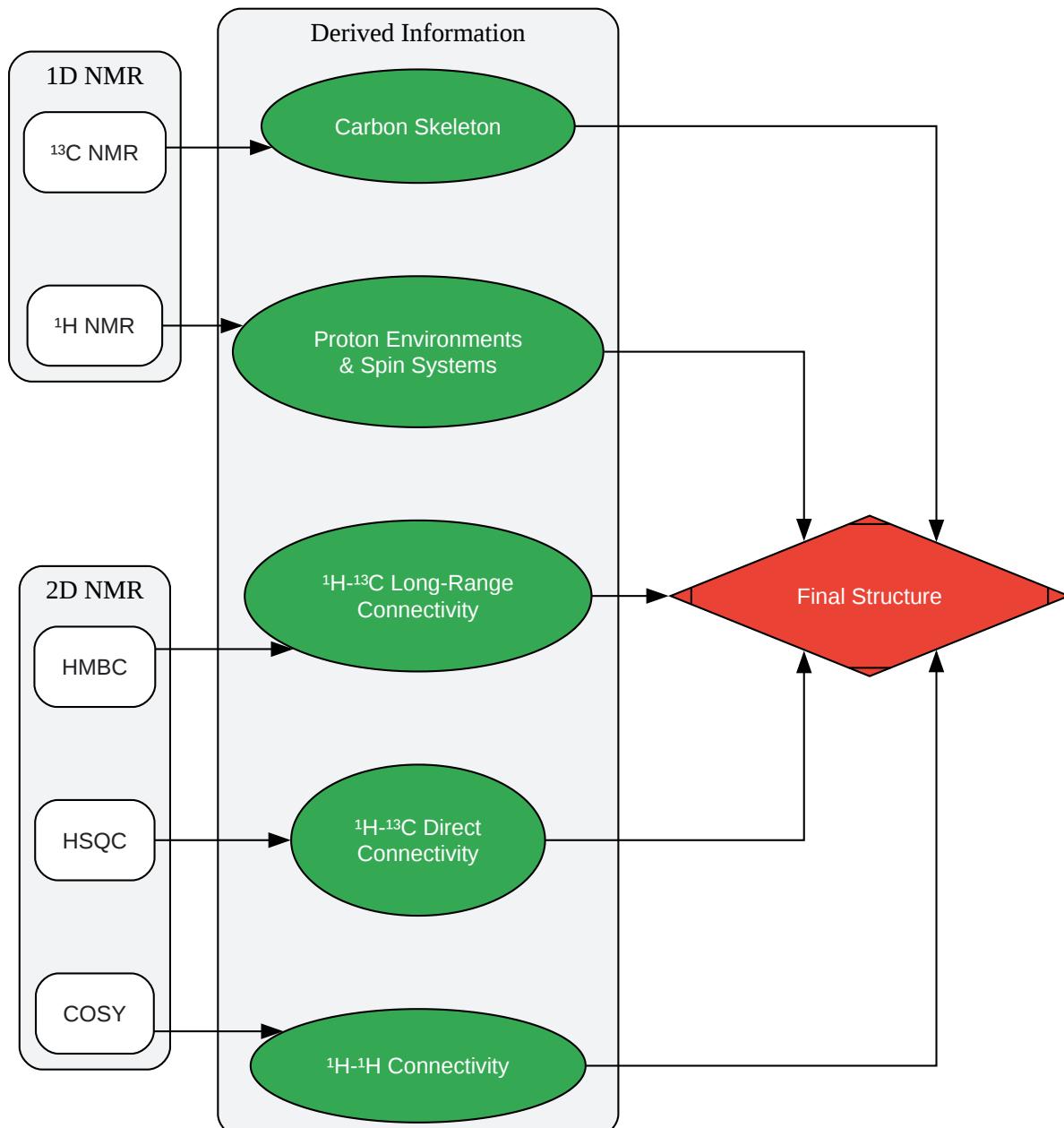
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of purified **Lankacidinol A** in 0.5 mL of a suitable deuterated solvent (e.g., $CDCl_3$, Methanol-d₄, or DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., zg30).
 - Temperature: 298 K.
 - Sweep Width: 12-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
- Processing:
 - Apply a line broadening factor of 0.3 Hz.
 - Manually phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).

- ^{13}C NMR Spectroscopy:
 - Instrument: Same as for ^1H NMR.
 - Acquisition Parameters:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Temperature: 298 K.
 - Sweep Width: 200-240 ppm.
 - Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive.
 - Relaxation Delay (d1): 2 seconds.


- Processing:
 - Apply a line broadening factor of 1.0 Hz.
 - Manually phase and baseline correct the spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
 - Utilize standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon connectivities, which are essential for complete structural assignment.


High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
 - Prepare a dilute solution of **Lankacidinol A** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation and Analysis:
 - Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ion mode is typically used to observe protonated ($[\text{M}+\text{H}]^+$) and sodiated ($[\text{M}+\text{Na}]^+$) adducts.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight of **Lankacidinol A** (e.g., m/z 100-1000).
 - Data Analysis: Determine the accurate mass of the molecular ions and use this to calculate the elemental composition.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of experiments and data analysis in the characterization of **Lankacidinol A**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Lankacidinol A: A Technical Guide to Spectroscopic Characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15580278#spectroscopic-data-nmr-ms-for-lankacidinol-a-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com